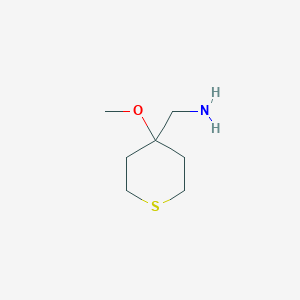

(4-Methoxythian-4-yl)methanamine

Description

Structural Significance and Fundamental Chemical Features of Thiane (B73995) and Methanamine Scaffolds

The thiane ring is a six-membered saturated heterocycle containing one sulfur atom. naturalspublishing.comnih.gov It is the sulfur analog of cyclohexane. The presence of the sulfur atom, with its available lone pairs of electrons and its larger atomic radius compared to carbon, imparts distinct conformational and electronic properties to the ring system. Thiane can adopt a chair conformation, similar to cyclohexane, to minimize steric strain.

Methanamine, also known as methylamine, is the simplest primary amine, consisting of a methyl group attached to an amino group. enamine.net The nitrogen atom's lone pair of electrons makes it basic and nucleophilic, readily participating in a wide range of chemical reactions. researchgate.net In (4-Methoxythian-4-yl)methanamine, the methanamine moiety is attached to a quaternary carbon of the thiane ring, creating a sterically hindered primary amine.

The table below summarizes some of the fundamental properties of the core scaffolds.

| Property | Thiane | Methanamine |

| Chemical Formula | C₅H₁₀S | CH₅N |

| Molar Mass | 102.20 g/mol | 31.06 g/mol |

| Appearance | Colorless liquid | Colorless gas |

| Key Feature | Saturated sulfur-containing heterocycle | Primary amine |

The Role of Oxygenated Thianes and Branched Amines in Organic Synthesis

The introduction of an oxygen-containing substituent, such as a methoxy (B1213986) group, onto the thiane ring significantly influences its chemical reactivity and potential applications. Oxygenated thianes can serve as versatile intermediates in organic synthesis. For instance, the synthesis of various thiopyran derivatives, which are closely related to thianes, often involves cycloaddition reactions where the electronic nature of the substituents plays a crucial role. rsc.orgnih.gov The presence of an oxygen atom can direct metallation reactions or influence the stereochemical outcome of subsequent transformations.

Branched amines are a critical class of compounds in organic synthesis and medicinal chemistry. Their synthesis can be challenging, often requiring specific catalytic systems to achieve high chemo- and regioselectivity. nih.gov The steric bulk around the nitrogen atom in branched amines can modulate their basicity and nucleophilicity, which is a key consideration in drug design to fine-tune binding interactions with biological targets. The development of synthetic methods for α-branched amines is an active area of research, with catalytic hydroamination being a prominent strategy. nih.gov

Overview of Research Trajectories Pertaining to this compound and Closely Related Analogs

While specific research on this compound is not extensively documented in publicly available literature, the chemical motifs it contains suggest several promising research directions. The structural similarity of the thiane ring to piperidine (B6355638) has led to investigations into thiane derivatives as potential bioisosteres of piperidine-containing drugs. researchgate.netenamine.netresearchgate.net Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the pharmacokinetic or pharmacodynamic properties of a compound.

Given that substituted thiazines and other sulfur-containing heterocycles have shown a wide range of pharmacological activities, including antimicrobial, antifungal, and antitumor properties, it is plausible that analogs of this compound could be explored for similar biological effects. naturalspublishing.comnih.govajrcps.com The combination of the thiane scaffold with a branched primary amine offers a unique three-dimensional structure that could be of interest for developing novel central nervous system (CNS) agents or other therapeutics where specific spatial arrangements are crucial for activity.

Future research will likely focus on the development of efficient synthetic routes to this compound and a diverse library of its analogs. Subsequent pharmacological screening of these compounds could uncover novel biological activities and validate the potential of this chemical scaffold in drug discovery. The synthesis of related tetrahydropyran (B127337) and tetrahydrothiopyran-4-one (B549198) derivatives has been achieved through double-conjugate addition reactions, suggesting potential synthetic strategies. researchgate.net Furthermore, the design of novel influenza neuraminidase inhibitors has utilized 1,3-thiazine as a core structure, indicating the potential for sulfur-containing heterocycles in antiviral research. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

(4-methoxythian-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOS/c1-9-7(6-8)2-4-10-5-3-7/h2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYQDCPAKAXOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Methoxythian 4 Yl Methanamine

Retrosynthetic Analysis and Key Disconnection Strategies for the (4-Methoxythian-4-yl)methanamine Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. researchgate.net For this compound, several logical disconnection strategies can be envisioned, primarily focusing on the formation of the C-N, C-O, and C-C bonds associated with the substituents at the C-4 position, as well as the construction of the thiane (B73995) ring itself.

A primary disconnection breaks the bond between the aminomethyl group and the thiane ring. This leads to two main pathways:

Nitrile Pathway: The methanamine group can be retrosynthetically derived from a nitrile group (-CN) via reduction. This identifies 4-cyano-4-methoxythiane as a key intermediate.

Azide Pathway: Alternatively, the primary amine can be formed from the reduction of an azide (-N₃). This points to 4-(azidomethyl)-4-methoxythiane as another crucial intermediate.

Further disconnection of these intermediates involves breaking the C-O bond of the methoxy (B1213986) group. This suggests a common precursor, a tertiary alcohol such as 4-hydroxy-4-cyanothiane or 4-(hydroxymethyl)-4-hydroxythiane . The methoxy group can then be installed via a methylation reaction.

Finally, disconnecting the C-4 substituents altogether leads back to a foundational building block: tetrahydro-4H-thiopyran-4-one . This ketone provides the electrophilic carbon center necessary for introducing the two required substituents. The thiane ring itself can be disconnected to reveal acyclic precursors, often involving a 1,5-difunctionalized pentane derivative that can undergo cyclization with a sulfide source. This systematic deconstruction provides a logical roadmap for designing viable synthetic routes.

Established Synthetic Routes for the Thiane Heterocycle

The thiane, or tetrahydro-2H-thiopyran, ring is a fundamental sulfur-containing heterocycle. A common and efficient precursor for C-4 substituted thianes is tetrahydro-4H-thiopyran-4-one (also known as 4-thianone). researchgate.net

One of the most established methods for synthesizing 4-thianone is through a Dieckmann cyclization of a diester, followed by hydrolysis and decarboxylation. libretexts.orgorganic-chemistry.orgpressbooks.pubwikipedia.org A practical and high-yield procedure starts with dimethyl 3,3'-thiobispropanoate. This diester undergoes an intramolecular base-catalyzed condensation (Dieckmann cyclization) to form methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. Subsequent treatment with aqueous acid induces hydrolysis of the ester and decarboxylation to afford tetrahydro-4H-thiopyran-4-one in good yields. organic-chemistry.orgnih.gov

Table 1: Key Steps in the Synthesis of Tetrahydro-4H-thiopyran-4-one

| Step | Reactant | Reagents | Product | Typical Yield |

|---|---|---|---|---|

| 1 | Dimethyl 3,3'-thiobispropanoate | NaOMe, THF | Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate | 92-98% |

| 2 | Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate | 10% aq. H₂SO₄, Reflux | Tetrahydro-4H-thiopyran-4-one | >75% |

This ketone serves as a versatile starting material for the subsequent introduction of the methoxy and methanamine groups at the C-4 position.

Approaches for Stereocontrolled Introduction of the Methoxy Moiety at the C-4 Position

The introduction of the methoxy group at the sterically hindered quaternary C-4 position requires careful consideration of the reaction sequence. A logical approach involves the initial formation of a tertiary alcohol at C-4, which is then methylated.

A key intermediate, 4-hydroxy-4-cyanothiane (a cyanohydrin), can be synthesized from tetrahydro-4H-thiopyran-4-one. The reaction of ketones with cyanide sources, such as trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst, is a standard method for cyanohydrin formation. chemicalbook.com

The subsequent methylation of the tertiary hydroxyl group presents a significant challenge. The classic Williamson ether synthesis, which involves deprotonation of the alcohol followed by an Sₙ2 reaction with a methyl halide, is generally inefficient for tertiary alcohols due to competing elimination reactions. organic-chemistry.org Therefore, alternative methylation strategies are required.

Alternative Methylation Reagents for Tertiary Alcohols:

Diazomethane: In the presence of a catalytic amount of a strong acid like fluoroboric acid (HBF₄), diazomethane can methylate tertiary alcohols, although yields may be lower compared to less hindered alcohols. caltech.eduyoutube.commasterorganicchemistry.com

Dimethyl Sulfate: This powerful methylating agent can also be used for alcohols, including tertiary ones, often under basic conditions. wikipedia.orgatamanchemicals.compearson.com

Trimethylsilyldiazomethane: This reagent is considered a safer alternative to diazomethane and can effectively methylate sterically hindered alcohols. researchgate.net

The choice of reagent and conditions is critical to achieve the desired C-O bond formation without significant side reactions, leading to the formation of 4-cyano-4-methoxythiane .

Synthetic Pathways for the Methanamine Functionality at the C-4 Position

With the 4-methoxythiane core potentially in hand, the final step is the installation of the methanamine (-CH₂NH₂) group. As outlined in the retrosynthetic analysis, this can be achieved through several reductive pathways.

Amination Reactions and Derivatives

This approach would typically involve the reductive amination of a corresponding aldehyde, in this case, 4-methoxythiane-4-carbaldehyde . Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org The process involves the in-situ formation of an imine or iminium ion from the aldehyde and an amine source (like ammonia), which is then reduced by a suitable reducing agent. organic-chemistry.orgrsc.org

Common Reducing Agents for Reductive Amination:

| Reducing Agent | Typical Solvents | Notes |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), THF | Mild and selective; tolerates many functional groups. organic-chemistry.org |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol | Effective, but introduces cyanide waste. |

| Catalytic Hydrogenation (H₂/Catalyst) | Alcohols, THF | Can be used for direct reductive amination. wikipedia.org |

The primary challenge in this route is the synthesis of the sterically hindered aldehyde precursor, 4-methoxythiane-4-carbaldehyde, for which synthetic routes are not well-established.

Reductive Transformations of Nitrile Precursors

The reduction of the nitrile group in the key intermediate, 4-cyano-4-methoxythiane , is a direct and highly plausible route to the target molecule. The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis. researchgate.netnih.gov

A variety of reducing agents can accomplish this transformation:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and commonly used reagent for the reduction of nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). daneshyari.comsmith.eduacs.orgbyjus.comchemistrysteps.comlibretexts.org

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂), is an effective and often industrially preferred method. To suppress the formation of secondary and tertiary amine byproducts, these hydrogenations are often carried out in the presence of ammonia. wikipedia.orgrsc.orgresearchgate.net

The steric hindrance around the tertiary nitrile may necessitate more forcing conditions (higher temperature or pressure) for catalytic hydrogenation to proceed efficiently.

Table 2: Comparison of Nitrile Reduction Methods

| Method | Reagent(s) | Advantages | Disadvantages |

|---|---|---|---|

| Stoichiometric Reduction | LiAlH₄ | High reactivity, generally good yields. | Requires anhydrous conditions, highly reactive with protic groups. |

| Catalytic Hydrogenation | H₂ / Raney Ni or Pd/C | Atom economical, clean workup. | May require high pressure/temperature for hindered substrates, potential for side products. commonorganicchemistry.com |

Azide Reduction Methodologies

An alternative to the nitrile pathway involves the reduction of an azide. This route would proceed through the intermediate 4-(azidomethyl)-4-methoxythiane . The synthesis of this azide precursor would likely start from a 4-(hydroxymethyl)-4-methoxythiane intermediate.

The conversion of the primary alcohol in this intermediate to an azide can be achieved through a two-step process:

Conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate).

Nucleophilic substitution with an azide salt (e.g., sodium azide, NaN₃).

Alternatively, direct conversion of alcohols to azides can sometimes be accomplished using a Mitsunobu reaction with hydrazoic acid (HN₃) or its equivalent, though this reaction is less reliable for sterically hindered alcohols. youtube.comatamanchemicals.comrsc.orgrsc.org

Once the azide intermediate is obtained, its reduction to the primary amine is typically straightforward and can be accomplished under mild conditions.

Common Methods for Azide Reduction:

Staudinger Reaction: This reaction uses a phosphine, typically triphenylphosphine (PPh₃), followed by an aqueous workup to produce the amine and triphenylphosphine oxide. It is known for its exceptionally mild conditions. organic-chemistry.orgnih.govwikipedia.orgraineslab.com

Catalytic Hydrogenation: Similar to nitrile reduction, catalytic hydrogenation (H₂ with catalysts like Pd/C) is a very effective method for converting azides to amines.

Reduction with Hydrides: Reagents like LiAlH₄ readily reduce azides to the corresponding primary amines.

The choice of synthetic route and specific reagents will ultimately depend on factors such as substrate compatibility, desired yield, and scalability. The nitrile reduction pathway, contingent on a successful methylation of the tertiary cyanohydrin, appears to be one of the more direct and feasible strategies for the synthesis of this compound.

Emerging Synthetic Technologies and Sustainable Practices in Accessing this compound

Modern synthetic chemistry is increasingly focused on the development of more efficient, safer, and environmentally benign methodologies. These principles can be applied to the synthesis of this compound.

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. mdpi.combeilstein-journals.orgasynt.com The synthesis of this compound involves the use of hazardous reagents such as TMSCN and LiAlH₄. Performing these reactions in a continuous flow reactor can minimize the risks associated with handling these substances by using smaller reaction volumes at any given time. acs.orgresearchgate.net Furthermore, the precise control over reaction parameters such as temperature and residence time can lead to improved yields and reduced byproduct formation.

Table 2: Comparison of Batch vs. Flow Synthesis for the Reduction of 4-Methoxythiane-4-carbonitrile

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Scale | Grams to Kilograms | Milligrams to Grams/hour |

| Safety | Handling of bulk, highly reactive reagents | In-situ generation or use of small quantities of hazardous reagents |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio allows for efficient heat exchange |

| Mixing | Can be inefficient, leading to local hot spots | Efficient mixing in microreactors |

| Reaction Time | Hours | Minutes |

| Yield | Good to Excellent | Potentially higher and more reproducible |

This table provides a comparative overview of batch and flow synthesis methodologies.

Sustainable Practices: Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. rsc.org For the synthesis of the aminomethyl group, biocatalytic methods can offer a more sustainable alternative to traditional chemical reductions. Enzymes such as transaminases or imine reductases can be employed for the asymmetric synthesis of amines from ketones or imines under mild reaction conditions (aqueous media, ambient temperature, and pressure). mdpi.comhims-biocat.eumdpi.com

In a potential biocatalytic approach to this compound, a precursor ketone could be converted to the amine using a transaminase enzyme with an amine donor like isopropylamine. While the direct application to the thiane scaffold would require screening for a suitable enzyme, the principles of biocatalysis offer a promising avenue for a greener synthesis. researchgate.netfrontiersin.org

Another sustainable approach involves the use of greener reducing agents. While LiAlH₄ is highly effective, it generates significant amounts of aluminum waste. Alternative, more environmentally friendly reducing agents or catalytic hydrogenation could be explored for the nitrile reduction step. organic-chemistry.orgresearchgate.net

The development of synthetic routes for molecules like this compound benefits from the integration of classical synthetic strategies with modern technologies. By considering chemo- and regioselectivity at the outset and embracing emerging technologies like flow chemistry and sustainable practices such as biocatalysis, chemists can devise more efficient, safer, and environmentally responsible pathways to novel chemical entities.

Chemical Reactivity and Transformational Pathways of 4 Methoxythian 4 Yl Methanamine

Reactivity Profiling of the Primary Amine Functionality

The primary amine group in (4-Methoxythian-4-yl)methanamine serves as a versatile nucleophilic center, readily participating in a variety of bond-forming reactions.

Nucleophilic Acyl Substitution Reactions

The primary amine of this compound is expected to react with various acylating agents, such as acid chlorides, anhydrides, and esters, through nucleophilic acyl substitution to form the corresponding amides. This reaction proceeds via a tetrahedral intermediate, followed by the elimination of a leaving group. The reactivity of the acylating agent generally follows the order: acid chloride > acid anhydride (B1165640) > ester.

These reactions are fundamental in medicinal chemistry and materials science for the construction of more complex molecular architectures. The resulting amides often exhibit distinct physicochemical and biological properties compared to the parent amine.

Table 1: Representative Nucleophilic Acyl Substitution Reactions

| Acylating Agent | Reagent/Conditions | Product |

| Acetyl Chloride | Triethylamine, Dichloromethane, 0 °C to rt | N-((4-Methoxythian-4-yl)methyl)acetamide |

| Acetic Anhydride | Pyridine, rt | N-((4-Methoxythian-4-yl)methyl)acetamide |

| Benzoyl Chloride | 10% aq. NaOH, Dichloromethane, rt | N-((4-Methoxythian-4-yl)methyl)benzamide |

| Ethyl Acetate | Heat | N-((4-Methoxythian-4-yl)methyl)acetamide |

Alkylation and Arylation Reactions

The nitrogen atom of the primary amine can be alkylated by reaction with alkyl halides. This reaction can proceed in a stepwise manner to yield secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. The degree of alkylation can often be controlled by the stoichiometry of the reagents and the reaction conditions.

Arylation of the primary amine can be achieved through reactions such as the Buchwald-Hartwig amination, which involves a palladium or copper catalyst to form a new carbon-nitrogen bond with an aryl halide or triflate.

Table 2: Examples of Alkylation and Arylation Reactions

| Reagent | Catalyst/Conditions | Product |

| Methyl Iodide | Potassium Carbonate, Acetonitrile, rt | (4-Methoxythian-4-yl)-N-methylmethanamine |

| Benzyl Bromide | Sodium Bicarbonate, Ethanol, reflux | N-Benzyl-(4-methoxythian-4-yl)methanamine |

| Phenylboronic Acid | Copper(II) Acetate, Pyridine, rt | N-((4-Methoxythian-4-yl)methyl)aniline |

| 1-Bromonaphthalene | Pd(OAc)₂, BINAP, NaOt-Bu, Toluene, 100 °C | N-((4-Methoxythian-4-yl)methyl)naphthalen-1-amine |

Imine and Enamine Formation and Subsequent Transformations

The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting imines can be valuable intermediates for further synthetic transformations, such as reduction to secondary amines or reaction with nucleophiles.

While primary amines predominantly form imines, the formation of enamines is also a theoretical possibility, although less favored thermodynamically. Enamines are typically formed from secondary amines.

Table 3: Imine Formation Reactions

| Carbonyl Compound | Catalyst/Conditions | Product |

| Benzaldehyde | p-Toluenesulfonic acid, Toluene, reflux (Dean-Stark) | (E)-N-Benzylidene-1-(4-methoxythian-4-yl)methanamine |

| Acetone | Acetic Acid, Methanol, rt | N-((4-Methoxythian-4-yl)methyl)propan-2-imine |

| Cyclohexanone | Montmorillonite K-10, Dichloromethane, rt | N-((4-Methoxythian-4-yl)methyl)cyclohexan-1-imine |

Chemical Transformations Involving the Cyclic Thioether Moiety

The sulfur atom in the thiane (B73995) ring of this compound is susceptible to oxidation and can participate in reactions that lead to ring modification.

Oxidation Reactions of the Sulfur Atom

The thioether sulfur can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For example, mild oxidants like sodium periodate (B1199274) or one equivalent of hydrogen peroxide often yield the sulfoxide, while stronger oxidants like excess hydrogen peroxide or potassium permanganate (B83412) lead to the sulfone. The introduction of oxygen atoms to the sulfur significantly alters the polarity, solubility, and electronic properties of the molecule.

Table 4: Oxidation of the Thioether Moiety

| Oxidizing Agent | Conditions | Product |

| Sodium Periodate | Methanol/Water, 0 °C to rt | (4-(Aminomethyl)-4-methoxythian-1-oxide) |

| Hydrogen Peroxide (1 eq.) | Acetic Acid, rt | (4-(Aminomethyl)-4-methoxythian-1-oxide) |

| Hydrogen Peroxide (>2 eq.) | Acetic Acid, heat | (4-(Aminomethyl)-4-methoxythian-1,1-dione) |

| m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane, 0 °C | (4-(Aminomethyl)-4-methoxythian-1-oxide) |

Ring-Opening Reactions and Ring Expansion Strategies

The thiane ring is generally stable; however, under specific conditions, it can undergo ring-opening reactions. For instance, treatment with certain organometallic reagents or strong acids in the presence of a nucleophile could potentially lead to the cleavage of a carbon-sulfur bond.

Table 5: Potential Ring Transformation Pathways

| Reaction Type | Reagents/Conditions (Hypothetical) | Potential Product Class |

| Reductive Ring Opening | Raney Nickel, Ethanol, Heat | Acyclic amino alcohol with a terminal thiol |

| Pummerer Rearrangement | Acetic Anhydride, Heat (following sulfoxide formation) | α-Functionalized thiane derivative |

| Ring Expansion via Stevens Rearrangement | Deprotonation of a corresponding S-alkyl sulfonium (B1226848) salt | Expanded thia-heterocycle |

Functionalization of the Thiane Ring System

The thiane (tetrahydro-2H-thiopyran) ring, a six-membered saturated heterocycle containing a sulfur atom, offers several avenues for functionalization, although direct C-H activation can be challenging. The reactivity of the thiane ring in this compound is influenced by the substitution pattern at the C4 position.

Oxidation of the Sulfur Atom: The sulfur atom in the thiane ring is susceptible to oxidation, which can lead to the corresponding sulfoxide and sulfone. These transformations can significantly alter the ring's conformation and electronic properties, thereby influencing the reactivity of the other functional groups. The oxidation is typically achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxides can introduce chirality into the molecule.

Ring-Opening Reactions: The thiane ring can undergo cleavage under specific conditions. Reductive cleavage with agents like Raney nickel would lead to the desulfurization and opening of the ring, yielding an acyclic amino alcohol derivative. This pathway can be useful for transforming the cyclic scaffold into a linear carbon chain.

C-H Functionalization: Direct functionalization of the C-H bonds of the thiane ring is generally difficult due to the potential for β-fragmentation, especially upon deprotonation at the α-position to the sulfur atom. nih.gov However, modern transition-metal-catalyzed C-H activation methodologies could potentially be employed to introduce substituents at various positions on the ring.

| Reaction Type | Reagents and Conditions (Representative) | Product Type |

| Oxidation | Hydrogen peroxide, Acetic acid | (4-(Aminomethyl)-4-methoxytetrahydro-2H-thiopyran 1-oxide) |

| Oxidation | m-CPBA (2 equiv.), Dichloromethane | (4-(Aminomethyl)-4-methoxytetrahydro-2H-thiopyran 1,1-dioxide) |

| Reductive Cleavage | Raney Nickel, Ethanol, Heat | Acyclic amino alcohol derivative |

Reactivity and Stability of the Methoxy (B1213986) Group

The methoxy group in this compound is situated on a quaternary carbon, which influences its stability and reactivity.

Acid-Catalyzed Cleavage: Ethers are generally stable but can be cleaved under strong acidic conditions. nih.gov The protonation of the ether oxygen makes the methoxy group a better leaving group (methanol). This is typically followed by a nucleophilic attack. Given the tertiary nature of the carbon to which the methoxy group is attached, an SN1-type mechanism is plausible, proceeding through a tertiary carbocation intermediate. The stability of this carbocation would be a key factor in the reaction's feasibility.

Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for the cleavage of ethers, including methyl ethers. organic-chemistry.org This method often proceeds under milder conditions than strong Brønsted acids.

The stability of the methoxy group is significant for reactions involving the amine or the thiane ring, where its retention is desired. The selection of reagents and reaction conditions is therefore crucial to avoid unintended cleavage.

| Reaction Type | Reagents and Conditions (Representative) | Product Type |

| Acid-Catalyzed Cleavage | Concentrated HBr, Heat | 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol |

| Lewis Acid-Mediated Cleavage | Boron tribromide (BBr₃), Dichloromethane | 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The primary amine functionality of this compound makes it an ideal candidate for participation in several well-known MCRs.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. This compound can serve as the amine component in this reaction, leading to the formation of complex peptide-like structures incorporating the thiane moiety. The reaction proceeds through the formation of an imine intermediate, which then reacts with the isocyanide and the carboxylate.

Petasis Reaction: The Petasis reaction, or borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a boronic acid. This reaction would allow for the direct synthesis of α-substituted amines from this compound, installing a new substituent on the nitrogen atom.

Mannich Reaction: In the classic Mannich reaction, this compound can react with a non-enolizable aldehyde (like formaldehyde) and a compound containing an active hydrogen atom (e.g., a ketone, alkyne, or another amine) to form a Mannich base. This provides a straightforward method for aminomethylation.

The participation of this compound in MCRs opens up possibilities for the rapid generation of diverse chemical libraries with potential applications in medicinal chemistry and materials science.

| Multi-Component Reaction | Components | Representative Product Scaffold |

| Ugi Reaction | This compound, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino-N-((4-methoxythian-4-yl)methyl)amide derivative |

| Petasis Reaction | This compound, Aldehyde, Boronic Acid | N-((4-Methoxythian-4-yl)methyl) substituted amine |

| Mannich Reaction | This compound, Formaldehyde, Alkyne | N-((4-Methoxythian-4-yl)methyl)propargylamine derivative |

4 Methoxythian 4 Yl Methanamine As a Crucial Building Block in Advanced Organic Synthesis

Utilization in the Construction of Complex Heterocyclic Architectures

Role in the Synthesis of Quaternary Carbon-Containing Compounds

The synthesis of molecules containing quaternary carbon centers is a significant challenge in organic chemistry. The structure of (4-Methoxythian-4-yl)methanamine features a quaternary carbon atom at the 4-position of the thiane (B73995) ring, which is substituted with a methoxy (B1213986) group and a methanamine group. This pre-existing quaternary center makes it a potentially valuable starting material for the synthesis of more complex structures bearing this motif. For instance, the aminomethyl group could be chemically modified or used to direct further reactions at or near the quaternary center. Despite this structural feature, there is a lack of published research specifically demonstrating the application of this compound in the synthesis of other quaternary carbon-containing compounds. The development of synthetic methodologies that leverage this inherent structural feature is an area that appears to be unexplored.

Precursor for the Elaboration of Designed Molecular Probes

Molecular probes are essential for studying biological processes and for diagnostic applications. The design of such probes often involves the incorporation of specific functionalities for targeting, signaling, and biocompatibility. The this compound scaffold, with its primary amine, offers a convenient handle for conjugation to fluorophores, affinity tags, or other reporter groups. The thiane ring and methoxy group could also influence the physicochemical properties of a potential probe, such as its solubility, lipophilicity, and metabolic stability. While these features make it an intriguing candidate for the development of novel molecular probes, there is currently no published research that describes its use for this purpose. The exploration of this compound as a core structure in probe design remains an open area for investigation.

Strategies for Solid-Phase Synthesis and Combinatorial Libraries Based on this compound

Solid-phase synthesis is a powerful technique for the rapid generation of large numbers of compounds in combinatorial libraries, which are widely used in drug discovery and materials science. The primary amine of this compound makes it amenable to attachment to a solid support, a key step in solid-phase synthesis. Once immobilized, the molecule could serve as a scaffold for the combinatorial addition of various building blocks to generate a library of diverse compounds. Despite this potential, a review of the existing literature indicates that no specific strategies or protocols for the solid-phase synthesis of combinatorial libraries based on this compound have been reported. The development of such methods would be a prerequisite for its systematic exploration in high-throughput screening campaigns.

Advanced Applications and Functional Roles of 4 Methoxythian 4 Yl Methanamine Derivatives in Chemical Research

Integration into Functional Materials and Polymer Design

The incorporation of sulfur-containing heterocycles into polymers can impart unique optical, electronic, and self-healing properties. wiley.comresearchgate.net Derivatives of (4-Methoxythian-4-yl)methanamine could serve as valuable monomers or building blocks for the synthesis of novel functional polymers.

The thiane (B73995) ring, a saturated sulfur-containing heterocycle, can influence the physical properties of a polymer backbone. The presence of the sulfur atom can enhance the refractive index of the resulting polymer, a desirable characteristic for optical materials. wiley.com Furthermore, the flexibility of the thiane ring can impact the polymer's thermal properties and solubility.

The primary amine and methoxy (B1213986) functionalities of this compound derivatives offer versatile handles for polymerization and cross-linking. The amine group can readily participate in polymerization reactions to form polyamides, polyimines, or be used as a curing agent for epoxy resins. The methoxy group, while less reactive, can influence the polarity and solubility of the resulting polymers.

Thiol-functional polymers, which can be conceptually related to thiane-containing polymers, have been developed for applications such as creating permanent creases in wool fabrics and for drug delivery systems. researchgate.net This suggests that polymers derived from this compound could find use in advanced textiles and biomedical materials. The ability of certain polymers to self-heal through reversible bond formation, such as the Diels-Alder reaction, is an active area of research. rsc.org The functional groups on this compound derivatives could be modified to include moieties capable of such reversible interactions, leading to the development of self-healing materials.

Table 1: Potential Polymer Properties Influenced by this compound Derivatives

| Property | Influence of this compound Moiety | Potential Application |

| Refractive Index | The sulfur atom in the thiane ring can increase the refractive index. | Optical lenses, coatings |

| Thermal Stability | The heterocyclic ring structure can enhance thermal stability. | High-performance plastics |

| Adhesion | The polar amine and methoxy groups can improve adhesion to various substrates. | Adhesives, coatings |

| Self-Healing | Functionalization with reversible cross-linking groups. | Self-repairing materials |

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules. wikipedia.org The structural features of this compound derivatives make them intriguing candidates for the design of host molecules in host-guest systems.

The thiane ring can act as a hydrophobic cavity capable of encapsulating smaller guest molecules. The size and shape of this cavity can be tuned by modifying the substituents on the thiane ring. The sulfur atom itself can participate in non-covalent interactions, such as lone pair-π or sulfur-π interactions, which can contribute to the binding of specific guests. Research on sulfur-containing heteroarenes has demonstrated their ability to form host-guest complexes with fullerenes. rsc.org

The aminomethyl and methoxy groups can provide sites for hydrogen bonding and electrostatic interactions, further enhancing the binding affinity and selectivity of the host molecule. These interactions are crucial in molecular recognition, where a host molecule selectively binds to a specific guest. wikipedia.org The design of synthetic hosts that can selectively bind to biologically relevant molecules is a major goal in supramolecular chemistry. nih.gov

The encapsulation of reactive species within a host molecule can alter their reactivity and stability. nitschkegroup-cambridge.com For instance, a this compound-based host could potentially encapsulate a reactive intermediate, protecting it from the surrounding environment and allowing for controlled reactions. The principles of pathway-dependent supramolecular polymerization, where the planarity of building blocks influences assembly, could also be explored with derivatives of this non-planar thiane compound. rsc.org

Table 2: Potential Host-Guest Interactions with this compound-Based Hosts

| Guest Molecule Type | Potential Driving Forces for Interaction |

| Small Aromatic Compounds | Hydrophobic interactions with the thiane cavity, π-stacking. |

| Metal Cations | Coordination with the sulfur and nitrogen atoms. |

| Anions | Hydrogen bonding with the aminomethyl group. |

| Neutral Polar Molecules | Dipole-dipole interactions, hydrogen bonding. |

Development as a Precursor for Catalytic Systems or Ligands in Organometallic Chemistry

The field of organometallic chemistry often relies on the design of ligands that can modulate the reactivity of a metal center. youtube.comyoutube.com The nitrogen and sulfur atoms in this compound derivatives make them promising candidates for the development of novel ligands for catalysis.

The aminomethyl group can coordinate to a metal center, and the presence of the sulfur atom in the thiane ring could lead to bidentate or even tridentate coordination, depending on the specific derivative. Such multidentate ligands often form more stable complexes with metal ions and can provide better control over the stereochemistry of a catalytic reaction. The electronic properties of the ligand, and thus the reactivity of the metal center, can be fine-tuned by modifying the substituents on the thiane ring.

Sulfur-containing ligands have been explored in various catalytic applications. For example, N-heterocyclic carbenes (NHCs), which are potent ligands in organometallic catalysis, can be conceptually related to the coordinating groups in this compound derivatives. mdpi.com Allene-based ligands containing phosphorus donor groups have also been successfully used in catalysis. uea.ac.uk This suggests that thiane-based ligands could be effective in a range of catalytic transformations. The development of chiral ligands is of particular importance for asymmetric catalysis, and chiral derivatives of this compound could be synthesized to achieve enantioselective reactions. frontiersin.orgnih.gov

Table 3: Potential Catalytic Applications of this compound-Metal Complexes

| Catalytic Reaction | Role of the this compound Ligand |

| Cross-Coupling Reactions | Stabilizing the metal catalyst, influencing selectivity. |

| Hydrogenation | Creating a specific coordination environment around the metal. |

| Polymerization | Controlling the growth of polymer chains. |

| Asymmetric Synthesis | Providing a chiral environment for enantioselective transformations. |

Applications in Chemical Biology as Research Tools for Mechanistic Elucidation

Chemical biology utilizes chemical tools to study and manipulate biological systems. The unique structure of this compound derivatives suggests their potential as scaffolds for the development of chemical probes to investigate biological processes.

The thiane ring could serve as a core scaffold for the synthesis of libraries of compounds to be screened for biological activity. The aminomethyl and methoxy groups provide points for diversification, allowing for the systematic modification of the molecule's properties to optimize its interaction with a biological target. The incorporation of sulfur is a common strategy in drug discovery, as it can influence a molecule's metabolic stability and binding affinity. nih.gov

Derivatives of this compound could be designed as probes to study specific enzymes or receptors. For example, by attaching a fluorescent reporter group, the localization and dynamics of a target protein could be visualized within a cell. The use of chemical probes, such as those based on thioflavin T, has been instrumental in understanding the structure of amyloid fibrils associated with neurodegenerative diseases. nih.gov Similarly, tetramethylrhodamine-based probes are used to detect cellular analytes. nih.gov

Furthermore, the methanamine moiety itself has been investigated for its biological activity, with methenamine (B1676377) being used as a urinary tract antiseptic. drugbank.com This highlights the potential for aminomethyl-containing compounds to have interesting pharmacological properties. The study of thiourea (B124793) derivatives has also revealed a broad range of biological activities. mdpi.com

Table 4: Potential Applications of this compound Derivatives in Chemical Biology

| Application | Design Strategy |

| Enzyme Inhibition | Design of derivatives that mimic the substrate or transition state of an enzyme. |

| Receptor Binding | Synthesis of analogs that selectively bind to a specific receptor subtype. |

| Fluorescent Probes | Attachment of a fluorophore to visualize biological processes. |

| Drug Discovery | Use as a scaffold for the generation of compound libraries for screening. |

Theoretical and Computational Investigations of 4 Methoxythian 4 Yl Methanamine

Conformational Analysis and Stereochemical Prediction

The conformational flexibility of the thiane (B73995) ring in (4-Methoxythian-4-yl)methanamine is a key determinant of its physical and chemical properties. Computational methods are employed to predict the most stable conformations and to understand the energetic barriers between them.

Computational conformational analysis generally involves a systematic search of the potential energy surface. This can be achieved through molecular mechanics or, for higher accuracy, quantum mechanical methods. The relative energies of different conformers are calculated to identify the most stable structures. For this compound, the primary equilibrium of interest is between the two chair conformations where the substituents are in axial or equatorial positions.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Methanamine Position | Methoxy (B1213986) Position | Relative Energy (kcal/mol) | Population (%) |

| 1 | Equatorial | Equatorial | 0.00 | 95.8 |

| 2 | Equatorial | Axial | 2.50 | 2.1 |

| 3 | Axial | Equatorial | 2.20 | 2.0 |

| 4 | Axial | Axial | 5.00 | 0.1 |

Note: These are hypothetical values for illustrative purposes, based on typical energetic preferences in substituted cyclohexanes and related heterocycles.

The data suggests that the conformer with both the methanamine and methoxy groups in the equatorial position is the most stable, which is consistent with the general principles of conformational analysis where bulky substituents prefer the less sterically hindered equatorial position. The energy differences between conformers can be used to calculate their relative populations at a given temperature using the Boltzmann distribution.

Electronic Structure Calculations and Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. mdpi.comnih.gov These calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

DFT calculations are performed by selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation for the molecule. nih.gov The output of these calculations includes the optimized molecular geometry, Mulliken or Natural Bond Orbital (NBO) atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability, while a small gap indicates higher reactivity. For this compound, the presence of heteroatoms (sulfur, oxygen, and nitrogen) with lone pairs of electrons is expected to influence the HOMO and LUMO energies significantly.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 2.1 D |

Note: These are hypothetical values based on typical ranges for similar organic molecules.

The calculated atomic charges can reveal the most electron-rich and electron-poor sites in the molecule, which is crucial for predicting its behavior in chemical reactions. The nitrogen and oxygen atoms are expected to carry partial negative charges, making them potential sites for electrophilic attack, while the adjacent carbon atoms may carry partial positive charges.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the identification and characterization of the compound.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. drugbank.com The calculated shifts are then compared to experimental data, if available, or used to predict the appearance of the spectra.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| -CH₂-N | 2.8 |

| -O-CH₃ | 3.3 |

| Thiane ring protons (axial) | 1.8 - 2.2 |

| Thiane ring protons (equatorial) | 2.4 - 2.8 |

Note: These are hypothetical values for illustrative purposes.

Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be correlated with characteristic absorption bands in an experimental IR spectrum.

The study of intermolecular interactions is also crucial for understanding the bulk properties of this compound. The presence of a primary amine and a methoxy group allows for the formation of hydrogen bonds, which can significantly influence its boiling point, solubility, and crystal packing. Computational models can be used to simulate these interactions and predict their strength and geometry. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States Involving this compound

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. quantumatk.com This involves locating the transition state structures that connect reactants and products on the potential energy surface. researchgate.netucsb.edu

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. hi.is For example, the N-alkylation of the primary amine group could be studied computationally. The reaction would likely proceed through an Sₙ2 mechanism, and the transition state would involve the simultaneous formation of a new C-N bond and the breaking of a bond in the alkylating agent.

Table 4: Calculated Activation Energies for a Hypothetical Sₙ2 Reaction of this compound with Methyl Iodide

| Parameter | Value (kcal/mol) |

| Energy of Reactants | 0.0 |

| Energy of Transition State | 15.2 |

| Activation Energy | 15.2 |

| Energy of Products | -10.5 |

Note: These are hypothetical values for illustrative purposes.

By mapping the entire reaction pathway, including any intermediates and transition states, a detailed understanding of the reaction mechanism can be obtained. youtube.com This information is invaluable for optimizing reaction conditions and predicting the formation of side products.

In Silico Design of Novel Derivatives and Functionalized Analogs

The insights gained from the theoretical and computational studies of this compound can be used to design novel derivatives with desired properties. nih.govresearchgate.net This process, known as in silico drug design when applied to medicinal chemistry, involves modifying the structure of the parent molecule and computationally evaluating the properties of the new analogs. brieflands.com

For example, if the goal is to increase the basicity of the amine group, electron-donating groups could be introduced elsewhere in the molecule. The effect of these modifications on the pKa of the amine could then be calculated using computational methods. researchgate.net

Alternatively, if the aim is to design a ligand that binds to a specific biological target, molecular docking simulations can be performed. jocms.org In this approach, the designed analogs are computationally "docked" into the binding site of the target protein, and their binding affinity is estimated.

Table 5: In Silico Screening of Hypothetical this compound Derivatives for Enhanced Receptor Binding

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) |

| Parent | - | -7.5 |

| Analog 1 | Addition of a phenyl group to the amine | -8.2 |

| Analog 2 | Replacement of methoxy with a hydroxyl group | -7.8 |

| Analog 3 | Introduction of a fluorine atom on the thiane ring | -7.6 |

Note: These are hypothetical values for illustrative purposes.

This iterative process of design and evaluation allows for the rapid screening of a large number of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Emerging Research Directions and Future Perspectives for 4 Methoxythian 4 Yl Methanamine

Unexplored Synthetic Pathways and Methodological Advancements

While the synthesis of substituted thianes is established, the specific preparation of (4-Methoxythian-4-yl)methanamine is not widely documented, offering a fertile ground for synthetic innovation. Future research could focus on developing more efficient, stereoselective, and sustainable synthetic routes.

Key Research Objectives:

Asymmetric Synthesis: Development of catalytic asymmetric methods to access enantiomerically pure forms of this compound. This is particularly relevant for potential pharmaceutical applications where stereochemistry is critical.

Flow Chemistry Approaches: Implementation of continuous flow methodologies for the synthesis, which could offer improved safety, scalability, and efficiency over traditional batch processes.

Late-Stage Functionalization: Exploration of C-H functionalization techniques to introduce further diversity into the thiane (B73995) core at a late stage of the synthesis, allowing for the rapid generation of analog libraries. mdpi.comdntb.gov.ua

Illustrative Unexplored Synthetic Strategies:

| Synthetic Strategy | Potential Reagents and Conditions | Anticipated Advantages |

| Enantioselective Michael Addition | Chiral phase-transfer catalyst, methoxy-containing nucleophile, and a suitable aminomethyl-substituted Michael acceptor. | High enantioselectivity, direct access to chiral building blocks. |

| Ring-Closing Metathesis (RCM) | Grubbs-type catalyst on a di-alkenyl sulfide precursor bearing the requisite methoxy (B1213986) and protected amine functionalities. | High functional group tolerance, access to a variety of substituted thianes. |

| Photoredox-Catalyzed Cyclization | A suitable photosensitizer, a radical precursor, and a long-chain substrate designed to cyclize into the thiane ring. | Mild reaction conditions, novel bond formations. |

Investigation of Novel Reactivity and Rearrangement Phenomena

The unique substitution pattern of this compound, with a quaternary center bearing both an ether and an amine, suggests the potential for novel reactivity and rearrangement reactions. The sulfur atom in the thiane ring can also participate in various transformations.

Areas for Investigation:

Ring Expansion and Contraction: Investigating conditions that could induce ring expansion to seven-membered thiepanes or contraction to five-membered thiolanes, potentially leading to novel heterocyclic scaffolds. semanticscholar.orgrsc.orgbeilstein-journals.orgresearchgate.netnih.gov Ring expansion of 1,3-dithianes, which are related six-membered sulfur heterocycles, is a known method for accessing medium-sized rings. chemistryviews.org

Sulfur-Directed Reactions: Exploring the influence of the sulfur atom on the reactivity of the adjacent methylene groups and the functional groups at the 4-position. This could include oxidation to sulfoxides and sulfones, leading to changes in the ring conformation and reactivity.

Intramolecular Cyclizations: Designing substrates derived from this compound that could undergo intramolecular cyclization to form bicyclic or spirocyclic systems.

Hypothetical Rearrangement Pathways:

| Rearrangement Type | Proposed Triggering Conditions | Potential Product Class |

| Pummerer-type Rearrangement | Activation of the corresponding sulfoxide (B87167) with an acylating agent. | α-Functionalized thianes. |

| Stevens or Sommelet-Hauser Rearrangement | Formation of a sulfonium (B1226848) ylide followed by thermal or photochemical conditions. | Novel rearranged thiane isomers. |

| Neighboring Group Participation | Involvement of the aminomethyl or methoxy group in substitution reactions at the thiane ring. | Fused or bridged heterocyclic systems. |

Potential for Applications in Emerging Fields of Chemical Science

The structural motifs present in this compound suggest its potential utility in several cutting-edge areas of chemical science, moving beyond traditional applications.

Emerging Application Areas:

Medicinal Chemistry: The thiane ring is a recognized scaffold in drug discovery. nih.govnih.gov The presence of both a hydrogen bond donor/acceptor (amine) and a hydrogen bond acceptor (methoxy) makes this compound an interesting fragment for screening in drug discovery programs, particularly for targets where specific hydrophilic interactions are required.

Materials Science: Sulfur-containing heterocycles are of interest for the development of organic electronic materials. researchgate.net Derivatives of this compound could be explored as monomers for sulfur-containing polymers with interesting optical or electronic properties. Research into sulfur-rich aromatic heterocyclic molecules has shown potential for creating organic conductors and superconductors. loyno.edu

Catalysis: The aminomethyl group could be functionalized to create chiral ligands for asymmetric catalysis. The thiane scaffold could provide a rigid backbone to control the steric environment around a metal center.

Potential Application Matrix:

| Field | Specific Application | Rationale |

| Medicinal Chemistry | Scaffolds for CNS-active agents | The polarity and 3D-nature of the thiane ring can be advantageous for crossing the blood-brain barrier. |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Functionalized thianes could serve as components of host materials or emitters. |

| Agrochemicals | Fungicides or Herbicides | Sulfur heterocycles are present in some commercial agrochemicals. mdpi.com |

Interdisciplinary Research Synergies and Collaborative Opportunities

The multifaceted potential of this compound provides a platform for extensive interdisciplinary collaboration.

Potential Collaborative Ventures:

Computational Chemistry and Synthetic Chemistry: Computational studies could predict the conformational preferences, reactivity, and potential biological targets of the molecule, guiding synthetic efforts towards the most promising derivatives.

Chemical Biology and Medicinal Chemistry: Collaborations with chemical biologists could facilitate the screening of this compound and its analogs against various biological targets to identify novel therapeutic leads.

Polymer Chemistry and Materials Science: Joint efforts between synthetic polymer chemists and materials scientists could lead to the development of novel sulfur-containing polymers with tailored properties for specific applications in electronics or photonics.

Illustrative Interdisciplinary Project:

| Project Title | Collaborating Disciplines | Primary Goal |

| Development of Thiane-Based PET Tracers | Radiochemistry, Medicinal Chemistry, and Neurology | Synthesis of radiolabeled derivatives of this compound for in vivo imaging of neurological targets. |

| Thiane-Containing Polymers for Organic Electronics | Organic Synthesis, Polymer Science, and Physics | Creation and characterization of novel conductive polymers incorporating the this compound scaffold. |

| Fragment-Based Drug Discovery Targeting Kinases | Structural Biology, Computational Chemistry, and Synthetic Chemistry | Utilization of the this compound core as a starting point for the design of potent and selective kinase inhibitors. |

Q & A

Q. How can stability studies under varying conditions inform storage protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.